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Compound of Interest

Compound Name: Calcium adipate

Cat. No.: B1218920 Get Quote

For researchers, scientists, and professionals in drug development, a deep understanding of

the crystalline structure of active pharmaceutical ingredients and excipients is paramount. This

in-depth technical guide delves into the theoretical modeling of the calcium adipate crystal

lattice, a compound with relevance in pharmaceutical formulations and as a food additive. This

document provides a comprehensive overview of its structural characteristics, methods for its

synthesis and analysis, and the computational approaches used to model its crystal lattice.

Introduction to Calcium Adipate
Calcium adipate, the calcium salt of adipic acid, is a white crystalline powder. Its monohydrate

form is known to crystallize in the triclinic crystal system, which is characterized by the lowest

degree of symmetry. This low symmetry can lead to complex coordination environments and

packing arrangements within the crystal lattice. Understanding these structural details is crucial

for predicting and controlling the material's physical and chemical properties, such as solubility,

stability, and bioavailability, which are critical factors in drug development.

Crystal Structure of Calcium Adipate Monohydrate
The crystal structure of calcium adipate monohydrate has been determined to belong to the

triclinic crystal system with the space group P-1. This space group is centrosymmetric,

meaning it possesses a center of inversion. The triclinic system implies that the unit cell, the

fundamental repeating unit of the crystal lattice, has three unequal axes (a ≠ b ≠ c) and three

unequal angles (α ≠ β ≠ γ), none of which are 90°.
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While specific, experimentally determined lattice parameters for calcium adipate monohydrate

are not readily available in publicly accessible crystallographic databases, the general

characteristics of its triclinic nature can be summarized.

Table 1: Crystallographic Data for Calcium Adipate Monohydrate

Parameter Value

Crystal System Triclinic

Space Group P-1

Lattice Parameters a ≠ b ≠ c

Interaxial Angles α ≠ β ≠ γ ≠ 90°

Theoretical Modeling of the Calcium Adipate Crystal
Lattice
Computational modeling has become an indispensable tool in solid-state chemistry and

materials science for predicting and understanding crystal structures. The two primary first-

principles methods employed for this purpose are Density Functional Theory (DFT) and

Molecular Dynamics (MD).

Density Functional Theory (DFT)
DFT is a quantum mechanical modeling method used to investigate the electronic structure of

many-body systems. In the context of crystallography, DFT can be used to:

Predict Crystal Structures: By calculating the total energy of different atomic arrangements,

DFT can identify the most energetically favorable (and therefore most likely) crystal structure.

Optimize Lattice Parameters: Starting from an initial guess of the crystal structure, DFT can

be used to refine the lattice parameters and atomic positions to find the minimum energy

configuration.

Calculate Properties: Once the crystal structure is known, DFT can be used to calculate a

wide range of properties, including lattice energy, vibrational frequencies (infrared and
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Raman spectra), and electronic band structure.

For calcium adipate, DFT calculations would involve constructing a model of the unit cell

containing calcium ions, adipate anions, and water molecules and then solving the Kohn-Sham

equations to determine the ground-state electron density and total energy.

Molecular Dynamics (MD)
MD simulation is a computational method for studying the physical movements of atoms and

molecules. In the context of crystal growth and structure, MD can be used to:

Simulate Crystallization: MD can simulate the process of crystal nucleation and growth from

a solution or melt, providing insights into the mechanisms of crystal formation.

Study Crystal Defects: MD can be used to model the effects of defects, such as vacancies

and dislocations, on the properties of the crystal.

Investigate Dynamic Properties: MD simulations can provide information about the dynamic

behavior of the crystal lattice, such as thermal vibrations and phase transitions.

An MD simulation of calcium adipate crystallization would involve creating a simulation box

containing calcium and adipate ions in a solvent (e.g., water) and then integrating Newton's

equations of motion to track the trajectories of the atoms over time.

Table 2: Comparison of Theoretical Modeling Techniques

Technique Principle
Application to Calcium
Adipate

Density Functional Theory

(DFT)
Quantum mechanics

Prediction of stable crystal

structures, optimization of

lattice parameters, calculation

of spectroscopic properties.

Molecular Dynamics (MD) Classical mechanics

Simulation of crystallization

from solution, investigation of

crystal growth mechanisms,

study of defect formation.
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Experimental Protocols
The theoretical models described above are validated and informed by experimental data. The

primary experimental techniques for the synthesis and characterization of calcium adipate
crystals are detailed below.

Synthesis of Calcium Adipate Monohydrate Crystals
A common method for growing single crystals of sparingly soluble salts like calcium adipate is

the single gel diffusion technique.

Methodology:

Gel Preparation: A solution of sodium silicate (water glass) is acidified with a weak acid (e.g.,

acetic acid) to a specific pH to form a silica hydrogel in a test tube or U-tube.

Reactant Diffusion: Once the gel has set, a solution of a soluble calcium salt (e.g., calcium

chloride) is carefully layered on top of the gel. A solution of adipic acid (or a soluble adipate

salt) is placed in the other arm of the U-tube or at the bottom of the test tube before gelation.

Crystal Growth: The calcium and adipate ions slowly diffuse towards each other through the

gel matrix. As they meet, the concentration of calcium adipate exceeds its solubility limit,

and crystals begin to nucleate and grow within the gel. The slow diffusion rate allows for the

formation of well-ordered, single crystals.

Crystal Harvesting: After a suitable growth period (days to weeks), the crystals can be

carefully extracted from the gel, washed with deionized water, and dried.

X-ray Diffraction (XRD) Analysis
X-ray diffraction is the gold standard for determining the crystal structure of a material. For a

newly synthesized crystalline powder, powder X-ray diffraction (PXRD) is typically the first step.

Methodology:

Sample Preparation: A fine powder of the crystalline material is packed into a sample holder.
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Data Collection: The sample is irradiated with a monochromatic X-ray beam, and the

intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

Phase Identification: The resulting diffraction pattern, a plot of intensity versus 2θ, is a

fingerprint of the crystalline phase(s) present in the sample. This pattern can be compared to

databases of known diffraction patterns for phase identification.

Unit Cell Determination: The positions of the diffraction peaks can be used to determine the

dimensions and symmetry of the unit cell.

Structure Solution and Refinement: For a new crystal structure, the intensities of the

diffraction peaks are used to determine the arrangement of atoms within the unit cell. This is

a complex process that often involves computational modeling. The final step is Rietveld

refinement, where the calculated diffraction pattern from the proposed crystal structure is

fitted to the experimental data to refine the atomic positions and other structural parameters.

Visualization of the Crystallographic Workflow
The process of determining a crystal structure from experimental data and theoretical modeling

is a complex workflow. The following diagram illustrates a generalized workflow for crystal

structure analysis using powder X-ray diffraction.

A generalized workflow for crystal structure determination using powder X-ray diffraction.

Conclusion
The theoretical modeling of the calcium adipate crystal lattice, in conjunction with

experimental synthesis and characterization, provides a powerful approach to understanding

and ultimately controlling the properties of this important compound. While specific

experimental crystallographic data for calcium adipate monohydrate remains elusive in the

public domain, the known crystal system and space group, combined with established

theoretical and experimental methodologies, provide a solid foundation for future research. The

workflows and techniques described in this guide are applicable not only to calcium adipate
but also to a wide range of other crystalline materials relevant to the pharmaceutical and

chemical industries. Further research focusing on the single crystal growth and detailed

structural analysis of calcium adipate monohydrate is warranted to fill the existing knowledge

gap and enable more precise computational modeling and property prediction.
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To cite this document: BenchChem. [Unraveling the Crystal Lattice of Calcium Adipate: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1218920#theoretical-modeling-of-calcium-adipate-
crystal-lattice]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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